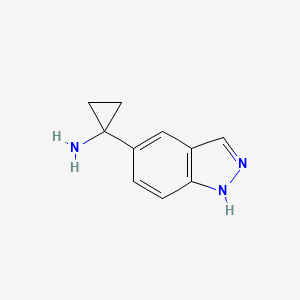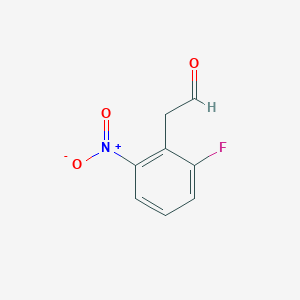
4-Chloro-3-(chloromethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(chloromethyl)benzonitrile is an organic compound with the molecular formula C8H5Cl2N. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 4-position and a chloromethyl group at the 3-position. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloro-3-(chloromethyl)benzonitrile can be synthesized through several methods. One common approach involves the chlorination of 4-chlorotoluene followed by a reaction with cyanide. The general reaction scheme is as follows:
Chlorination of 4-chlorotoluene: 4-chlorotoluene is treated with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce a chloromethyl group at the 3-position.
Cyanation: The resulting 4-chloro-3-(chloromethyl)toluene is then reacted with a cyanide source, such as sodium cyanide (NaCN), to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and cyanation processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures, as well as the use of specific catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-(chloromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are applied.
Major Products
Substitution: Formation of derivatives like 4-chloro-3-(aminomethyl)benzonitrile.
Oxidation: Formation of 4-chloro-3-(chloromethyl)benzoic acid.
Reduction: Formation of 4-chloro-3-(methylamino)benzonitrile.
Hydrolysis: Formation of 4-chloro-3-(chloromethyl)benzoic acid or amides.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(chloromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-chloro-3-(chloromethyl)benzonitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-3-(chloromethyl)benzonitrile can be compared with other similar compounds, such as:
4-Chlorobenzonitrile: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-Chlorobenzonitrile: Has the chlorine atom at the 3-position, resulting in different reactivity and applications.
4-Chloro-3-(methyl)benzonitrile: Contains a methyl group instead of a chloromethyl group, affecting its chemical properties and reactivity.
Eigenschaften
Molekularformel |
C8H5Cl2N |
|---|---|
Molekulargewicht |
186.03 g/mol |
IUPAC-Name |
4-chloro-3-(chloromethyl)benzonitrile |
InChI |
InChI=1S/C8H5Cl2N/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2 |
InChI-Schlüssel |
CREACCOLYOSLEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C#N)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B12953963.png)
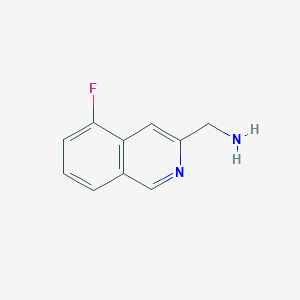
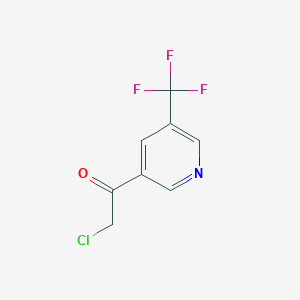
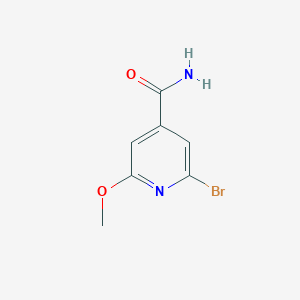
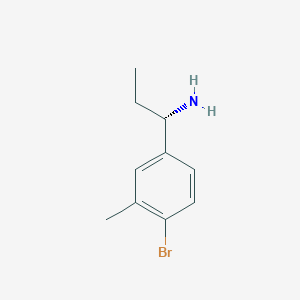
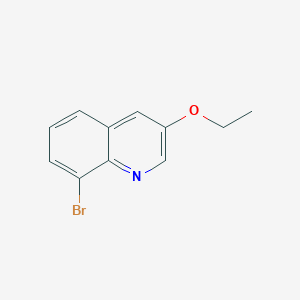
![(1R,2R,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954000.png)

![tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12954004.png)
